molecular formula C14H15ClN2O2 B13721108 tert-Butyl 6-Chloroquinazoline-4-acetate

tert-Butyl 6-Chloroquinazoline-4-acetate

Cat. No.: B13721108
M. Wt: 278.73 g/mol
InChI Key: ZQEPACWLDAEGJX-UHFFFAOYSA-N
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Description

tert-Butyl 6-Chloroquinazoline-4-acetate is a synthetic organic compound featuring a quinazoline core substituted with a chlorine atom at the 6-position and an acetoxy tert-butyl ester group at the 4-position. Quinazoline derivatives are of significant interest in medicinal chemistry due to their structural versatility and biological activity, particularly as kinase inhibitors or intermediates in pharmaceutical synthesis. The tert-butyl ester moiety enhances steric bulk and may influence solubility, stability, and metabolic properties compared to other ester variants.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

tert-butyl 2-(6-chloroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)7-12-10-6-9(15)4-5-11(10)16-8-17-12/h4-6,8H,7H2,1-3H3

InChI Key

ZQEPACWLDAEGJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=NC2=C1C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-Chloroquinazoline-4-acetate typically involves the reaction of 6-chloroquinazoline-2,4(1H,3H)-dione with tert-butyl acetate in the presence of a suitable catalyst. One common method involves the use of phosphorous oxychloride and dimethylaniline as reagents. The reaction mixture is refluxed, cooled, and then worked up to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques is crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-Chloroquinazoline-4-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

    Esterification and Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with catalysts like sulfuric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines.

    Oxidation and Reduction: Products depend on the specific redox reaction but may include quinazoline derivatives with altered oxidation states.

    Esterification and Hydrolysis: Products include the corresponding acids or esters.

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

Quinazoline derivatives, including tert-Butyl 6-Chloroquinazoline-4-acetate, have garnered significant interest for their potential anticancer properties. Studies indicate that this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study: Antitumor Efficacy

A notable study demonstrated that quinazoline derivatives exhibited promising antitumor activity, with IC50 values indicating potent inhibition against multiple cancer cell lines. Specifically, compounds similar to this compound were evaluated for their ability to target specific pathways involved in cancer progression.

Enzyme Inhibition Studies

Beyond its anticancer applications, this compound has been studied for its role as an enzyme inhibitor. Research indicates that this compound can interact with various enzymes, potentially leading to significant biological effects.

Enzyme Interaction Profile

The compound's structure allows it to bind effectively to enzyme active sites, inhibiting their function. This property is particularly relevant in the development of therapeutic agents targeting diseases where enzyme dysregulation is a factor .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industrial chemistry, particularly in the synthesis of other chemical compounds.

Synthesis of Quinazoline Derivatives

The compound serves as an intermediate in the synthesis of more complex quinazoline derivatives, which are valuable in various chemical industries, including pharmaceuticals and agrochemicals .

Cosmetic Formulations

Recent research has explored the use of quinazoline derivatives like this compound in cosmetic formulations. Its unique structure may enhance solubility and bioavailability, making it a candidate for topical applications.

Safety and Efficacy Studies

Cosmetic products containing this compound must undergo rigorous safety assessments and efficacy studies to ensure they meet regulatory standards before market introduction .

Mechanism of Action

The mechanism of action of tert-Butyl 6-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of tert-Butyl 6-Chloroquinazoline-4-acetate primarily differ in substituent positions (e.g., 2-, 6-, or 7-chloro isomers) and ester groups (methyl, ethyl, or tert-butyl). Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison of Chloroquinazoline-4-acetate Derivatives

Compound Name Substituent Position Ester Group CAS Number Key Characteristics
This compound 6-Chloro tert-Butyl Not explicitly listed Likely higher steric hindrance and lipophilicity compared to methyl/ethyl analogs.
Methyl 6-Chloroquinazoline-4-acetate 6-Chloro Methyl 2112615-75-3 Smaller ester group may improve solubility but reduce metabolic stability.
Ethyl 6-Chloroquinazoline-4-acetate 6-Chloro Ethyl N/A Intermediate steric bulk; balance between solubility and stability.
tert-Butyl 7-Chloroquinazoline-4-acetate 7-Chloro tert-Butyl N/A Altered electronic effects due to chlorine position; potential differences in reactivity.
2-Chloroquinazoline-4-acetic Acid 2-Chloro Free acid 1783795-26-5 Lacks ester group; increased polarity and potential for salt formation.

Key Findings from Comparative Analysis

Substituent Position Effects :

  • The 6-chloro substitution in this compound may confer distinct electronic and steric properties compared to 2- or 7-chloro isomers. For example, chlorine at the 6-position could influence π-stacking interactions in biological targets, while 7-chloro isomers might exhibit altered hydrogen-bonding capabilities.
  • The absence of ester groups in 2-Chloroquinazoline-4-acetic Acid (CAS 1783795-26-5) increases its polarity, making it more suitable for aqueous-phase reactions.

Ester Group Impact :

  • tert-Butyl Esters : These groups are often used as protective moieties to mask carboxylic acids during synthesis. They enhance lipophilicity, which may improve cell membrane permeability in drug candidates but could also reduce aqueous solubility.
  • Methyl/ethyl Esters : Smaller ester groups (e.g., methyl in CAS 2112615-75-3) offer better solubility in polar solvents but are more prone to enzymatic hydrolysis, limiting their utility in prodrug design.

In contrast, methyl and ethyl analogs are more readily available, suggesting higher demand or simpler synthesis routes.

Biological Activity

tert-Butyl 6-Chloroquinazoline-4-acetate is a member of the quinazoline family, characterized by its unique heterocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

The molecular formula of this compound is C14H15ClN2O2C_{14}H_{15}ClN_2O_2 with a molecular weight of approximately 278.73 g/mol. Its structure includes a chloro substituent at the sixth position and an acetate group at the fourth position of the quinazoline ring, contributing to its reactivity and biological profile.

Biological Activities

Research indicates that quinazoline derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Properties : Quinazoline derivatives have shown promise as anticancer agents through various mechanisms, including:
    • Inhibition of Tyrosine Kinases : Compounds similar to this compound have been identified as inhibitors of tyrosine kinases such as EGFR and HER2, which are critical in cancer cell proliferation and survival .
    • Induction of Apoptosis : Some studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways such as those involved in cancer progression:
    • Phosphoinositide 3-Kinase (PI3K) Inhibition : Certain quinazoline derivatives have been reported to inhibit PI3K, which is often dysregulated in cancers .
    • AKT Pathway Modulation : Research indicates that quinazoline compounds can influence AKT signaling, leading to reduced cell survival and proliferation in cancer models .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. Comparative analyses with other quinazoline derivatives highlight the importance of specific substituents:

Compound NameMolecular FormulaUnique Features
This compoundC14H15ClN2O2C_{14}H_{15}ClN_2O_2Chloro group at position six
Methyl 6-Chloroquinazoline-4-acetateC11H10ClN2O2C_{11}H_{10}ClN_2O_2Methyl group instead of tert-butyl
Ethyl 6-Chloroquinazoline-4-acetateC12H12ClN2O2C_{12}H_{12}ClN_2O_2Ethyl substituent; altered properties

Case Studies

Several studies have explored the biological activity of quinazoline derivatives:

  • Anticancer Activity : A study demonstrated that a series of quinazoline compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to their ability to inhibit key growth factor receptors .
  • Molecular Docking Studies : Molecular docking analyses have shown that this compound binds effectively to target proteins involved in cancer progression, indicating potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 6-Chloroquinazoline-4-acetate, and how can reaction conditions be optimized for yield?

  • Methodology : Start with quinazoline core functionalization. Use tert-butyl esters as protecting groups for carboxylates, as seen in structurally similar compounds (e.g., tert-butyl 2-((4R,6R)-6-(cyanomethyl)-1,3-dioxane-4-yl)acetate in ). Optimize chlorination at the 6-position using POCl₃ or other chlorinating agents under anhydrous conditions. Monitor reaction progress via TLC or HPLC-MS. Adjust temperature (e.g., 80–100°C) and stoichiometry (1.2–1.5 equiv Cl⁻ source) to minimize side products. Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should intermediates and final products be characterized to confirm structural integrity?

  • Methodology : Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to verify tert-butyl group presence (e.g., 1H^1 \text{H}-NMR singlet at ~1.4 ppm for tert-butyl protons). Confirm chlorination via 35Cl^{35} \text{Cl}-NMR or X-ray crystallography if available. For purity, employ HPLC-MS (C18 column, acetonitrile/water mobile phase) and elemental analysis. Cross-validate with literature data for analogous tert-butyl-protected quinazolines .

Q. What are the critical storage and stability considerations for this compound?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases or reducing agents, which may cleave the tert-butyl group or modify the quinazoline core. Monitor degradation via periodic HPLC analysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in the chlorination of quinazoline derivatives?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model chlorination at the 6-position vs. other sites. Compare activation energies and intermediate stabilities. Validate predictions experimentally by synthesizing under varying conditions and analyzing product ratios via 1H^1 \text{H}-NMR integration. Contrast results with analogous tert-butyl esters (e.g., tert-butyl 4-(3-formylbenzyl)tetrahydro-pyrazinecarboxylate in ) to identify substituent effects .

Q. What strategies mitigate side reactions during tert-butyl deprotection in complex syntheses?

  • Methodology : Use mild acidic conditions (e.g., TFA/DCM, 0°C to rt) to avoid quinazoline ring degradation. Monitor deprotection via in situ IR (disappearance of tert-butyl C-O stretch at ~1150 cm⁻¹). For sensitive substrates, employ orthogonal protecting groups (e.g., Fmoc or Alloc) on other functional groups. Compare with literature on tert-butyl ester cleavage in related heterocycles (e.g., ’s bromomethyl derivative) .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodology : Conduct Suzuki-Miyaura couplings with 6-chloroquinazoline derivatives. Compare this compound’s reactivity with non-bulky analogs (e.g., methyl esters). Use kinetic studies (NMR or GC monitoring) and Hammett plots to quantify electronic effects. For steric analysis, employ X-ray crystallography or molecular modeling to measure torsional angles and spatial hindrance .

Data Contradictions and Validation

Q. Discrepancies in reported stability of tert-butyl-protected quinazolines under basic conditions: How to resolve?

  • Analysis : claims stability under recommended storage, while notes reactivity with strong bases. Re-evaluate by exposing the compound to pH 7–12 buffers and analyzing degradation via LC-MS. Identify degradation products (e.g., free carboxylic acid) and propose mechanisms (e.g., nucleophilic attack on the ester). Publish corrected stability guidelines based on empirical data .

Q. Conflicting spectral data for tert-butyl esters in literature: How to ensure accuracy?

  • Methodology : Reproduce synthesis of a reference compound (e.g., tert-butyl (4R,6S)-6-(bromomethyl)-1,3-dioxane-4-acetate from ) and compare its NMR/MS data with published values. Collaborate with independent labs to validate results. Use high-field NMR (500 MHz+) and deuterated solvents to minimize artifacts .

Tables for Key Data

Property Value/Description Source
Molecular FormulaC₁₄H₁₇ClN₂O₂ (estimated)Analogous to
Recommended Storage2–8°C, inert atmosphere, desiccated
Key NMR Signals (tert-butyl)δ 1.4 ppm (s, 9H)
Common Degradation PathwaysHydrolysis (acid/base), oxidation

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